molecular formula C10H10N4O6 B7880331 [[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea

[[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea

Cat. No.: B7880331
M. Wt: 282.21 g/mol
InChI Key: OIJAOLDVPAKROH-KGVSQERTSA-N
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Description

[[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy and nitro groups, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea typically involves the condensation of 7-methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde with an appropriate amine, followed by the introduction of a urea moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Amino derivatives of the original compound.

    Reduction: Various reduced forms of the compound, depending on the extent of reduction.

    Substitution: New compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development due to its unique structure and reactivity.
  • Studied for its ability to interact with biological targets.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which [[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness:

  • The combination of methoxy and nitro groups in the benzodioxole ring, along with the urea moiety, gives [[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea unique chemical and biological properties.
  • Its specific reactivity and potential applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

[(E)-(7-methoxy-6-nitro-1,3-benzodioxol-5-yl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6/c1-18-9-7(14(16)17)5(3-12-13-10(11)15)2-6-8(9)20-4-19-6/h2-3H,4H2,1H3,(H3,11,13,15)/b12-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJAOLDVPAKROH-KGVSQERTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C=NNC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC2=C1OCO2)/C=N/NC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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